molecular formula C9H17N3O B2584776 (1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine CAS No. 1156721-45-7

(1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B2584776
CAS No.: 1156721-45-7
M. Wt: 183.255
InChI Key: HCANRIVYHPMZBD-UHFFFAOYSA-N
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Description

(1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that features a combination of a methoxypropanol group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves a multi-step process:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole derivative is then alkylated using a suitable alkyl halide, such as 3-methyl-1-bromopropane, in the presence of a base like potassium carbonate.

    Amination: The alkylated pyrazole is reacted with an amine, such as 2-amino-1-methoxypropane, under reflux conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch Processing: Utilizing large reactors for each step of the synthesis.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl compound.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dihydropyrazole derivative.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal catalysis.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to biological substrates.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Therapeutic Agents: Potential use in the development of anti-inflammatory or anticancer agents.

Industry

    Materials Science: Utilized in the synthesis of polymers and advanced materials.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism by which (1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways, such as inhibition of enzyme activity or alteration of receptor function.

Comparison with Similar Compounds

Similar Compounds

    (1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine: shares structural similarities with other pyrazole derivatives such as:

Uniqueness

  • Structural Features : The combination of a methoxypropanol group with a pyrazole ring is unique and imparts distinct chemical properties.
  • Reactivity : The presence of both an amine and a methoxy group allows for diverse chemical reactivity and potential applications.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

1-methoxy-N-[(5-methyl-1H-pyrazol-4-yl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-7(6-13-3)10-4-9-5-11-12-8(9)2/h5,7,10H,4,6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCANRIVYHPMZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CNC(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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